molecular formula C13H24N4O3 B6271905 tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate CAS No. 1505257-57-7

tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate

Cat. No.: B6271905
CAS No.: 1505257-57-7
M. Wt: 284.4
InChI Key:
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Description

tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate: is an organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that combines an azetidine ring with a piperazine moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate typically involves multi-step organic synthesis. The process often starts with the preparation of intermediate compounds, followed by functional group transformations to achieve the target molecule. Key steps may include:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes selecting suitable catalysts, solvents, and reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine moiety can engage in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s pharmacological properties .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures.

Properties

CAS No.

1505257-57-7

Molecular Formula

C13H24N4O3

Molecular Weight

284.4

Purity

95

Origin of Product

United States

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